![molecular formula C20H32O2 B1240661 Icosa-5,8,10,14-tetraenoic acid](/img/structure/B1240661.png)
Icosa-5,8,10,14-tetraenoic acid
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Overview
Description
Icosa-5,8,10,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 8, 10 and 14.
Scientific Research Applications
Synthesis and Chemical Properties
- Icosa-5,8,10,14-tetraenoic acid, also known as arachidonic acid, has been utilized as a starting material in the synthesis of various marine lipid hydrocarbons and polyunsaturated trifluoromethyl ketones. These compounds have potential applications as phospholipase A2 inhibitors (Holmeide & Skattebol, 2000); (Holmeide, Skattebol, & Sydnes, 2001).
Biological Functions and Applications
Enzyme Inhibition and Drug Development :
- Icosa-5,8,10,14-tetraenoic acid derivatives have been synthesized and tested for their ability to inhibit monoacylglycerol lipase and fatty acid amide hydrolase activities, which are crucial in regulating 2-arachidonoylglycerol (2-AG) levels. This research aids in understanding the potential of these compounds in drug development (Cisneros et al., 2007).
Biomedical Research :
- Synthesis of labeled compounds from Icosa-5,8,10,14-tetraenoic acid has been conducted for use in quantifying biomolecules in biological studies. For instance, tetra-deuterated versions of these compounds have been synthesized for precise quantitation in novel biosynthetic pathways (Cheng et al., 2008).
Metabolic Pathway Studies :
- The compound has been used to understand the subcellular distribution of lipoxygenase products in biological membranes, contributing to our knowledge of the role of lipoxygenases in cellular processes (Kühn, Belkner, & Wiesner, 1990).
Understanding Bioconversion Processes :
- Research on Icosa-5,8,10,14-tetraenoic acid and its metabolites has also provided insights into the bioconversion processes of polyunsaturated fatty acids, which is vital for understanding various physiological processes (Flock & Skattebol, 2000).
Pharmaceutical Research :
- Icosa-5,8,10,14-tetraenoic acid derivatives have been investigated for their potential therapeutic applications, such as their effects on lipoprotein particle concentration and size in specific medical conditions (Bays et al., 2012).
properties
Product Name |
Icosa-5,8,10,14-tetraenoic acid |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(5E,8E,10E,14E)-icosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-13,15-16H,2-5,8-9,14,17-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,16-15+ |
InChI Key |
ZRVOHYJWSYEIDY-OWVSISMKSA-N |
Isomeric SMILES |
CCCCC/C=C/CC/C=C/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCCC=CC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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